4-(4-Methoxyphenoxy)-1-methyl-2-(propylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenoxy)-1-methyl-2-(propylsulfanyl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group attached to a phenoxy ring, a methyl group, and a propylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenoxy)-1-methyl-2-(propylsulfanyl)benzene typically involves the condensation of 1-chloro-4-(4-methoxyphenoxy)benzene with 1-methyl-2-(propylsulfanyl)benzene under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenoxy)-1-methyl-2-(propylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and propylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Sodium hydride, dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxyphenoxy)-1-methyl-2-(propylsulfanyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenoxy)-1-methyl-2-(propylsulfanyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)phenol: Similar structure but lacks the methyl and propylsulfanyl groups.
4-(4-Methoxyphenoxy)benzaldehyde: Contains an aldehyde group instead of the methyl and propylsulfanyl groups.
4-(4-Methoxyphenoxy)benzoic acid: Contains a carboxylic acid group instead of the methyl and propylsulfanyl groups.
Uniqueness
4-(4-Methoxyphenoxy)-1-methyl-2-(propylsulfanyl)benzene is unique due to the presence of both the methoxy and propylsulfanyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
61166-76-5 |
---|---|
Molecular Formula |
C17H20O2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-(4-methoxyphenoxy)-1-methyl-2-propylsulfanylbenzene |
InChI |
InChI=1S/C17H20O2S/c1-4-11-20-17-12-16(6-5-13(17)2)19-15-9-7-14(18-3)8-10-15/h5-10,12H,4,11H2,1-3H3 |
InChI Key |
QKTUDBNGTYUFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.